Magl-IN-6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magl-IN-6 is a compound that targets monoacylglycerol lipase, an enzyme involved in the degradation of 2-arachidonoylglycerol, a key endocannabinoid. This compound has garnered attention due to its potential therapeutic applications in treating various neurological and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magl-IN-6 involves multiple steps, including the formation of a core scaffold followed by functional group modifications. The synthetic route typically starts with the preparation of a piperidine or azetidine scaffold, which is then functionalized with various substituents to enhance its inhibitory activity against monoacylglycerol lipase .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-throughput screening and liquid chromatography/mass spectrometry to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Magl-IN-6 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Magl-IN-6 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the endocannabinoid system and its role in various physiological processes.

Biology: Helps in understanding the metabolic pathways involving monoacylglycerol lipase.

Industry: Used in the development of diagnostic imaging tools and high-throughput screening methods.

Mechanism of Action

Magl-IN-6 exerts its effects by selectively inhibiting monoacylglycerol lipase, thereby increasing the levels of 2-arachidonoylglycerol and reducing the release of arachidonic acid. This modulation of the endocannabinoid system has various therapeutic implications, including neuroprotection and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

- Hexafluoroisopropyl alcohol carbamates

- Glycol carbamates

- Azetidone triazole ureas

- Benzisothiazolinone

- Salicylketoxime

- Piperidine

- Pyrrolidone

- Azetidinyl amides

Uniqueness

Magl-IN-6 stands out due to its high selectivity and potency in inhibiting monoacylglycerol lipase. Its unique scaffold and functional group modifications provide it with superior pharmacokinetic properties and therapeutic potential compared to other similar compounds .

Biological Activity

Magl-IN-6 is a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a critical role in the hydrolysis of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). The inhibition of MAGL can have significant implications for various physiological processes, including pain modulation, inflammation, and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound selectively inhibits MAGL, leading to increased levels of 2-AG. This endocannabinoid is involved in numerous signaling pathways, including those related to pain perception and inflammatory responses. By blocking MAGL activity, this compound enhances endocannabinoid signaling through cannabinoid receptors, particularly CB1 and CB2.

Key Mechanisms:

- Inhibition of 2-AG Hydrolysis: this compound prevents the breakdown of 2-AG, resulting in its accumulation in tissues.

- Enhanced Cannabinoid Receptor Activation: Increased 2-AG levels lead to greater activation of cannabinoid receptors, which can modulate pain and inflammation.

Research Findings

Numerous studies have explored the effects of this compound on biological systems. Below are some significant findings:

-

Analgesic Effects:

- In animal models, administration of this compound resulted in reduced pain responses in inflammatory pain models. This suggests its potential as a novel analgesic agent.

-

Anti-inflammatory Properties:

- This compound has been shown to decrease pro-inflammatory cytokines in various models of inflammation. This indicates its potential utility in treating inflammatory diseases.

-

Neuroprotective Effects:

- Research indicates that this compound may protect against neurodegeneration by enhancing endocannabinoid signaling, which is crucial for neuronal health.

Case Study 1: Pain Modulation

In a study involving mice subjected to inflammatory pain through the administration of lipopolysaccharide (LPS), treatment with this compound significantly reduced mechanical allodynia compared to control groups. The study highlighted the compound's ability to modulate pain pathways via enhanced endocannabinoid signaling .

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of this compound found that it significantly reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to increased levels of 2-AG, which activated CB1 receptors and promoted cell survival pathways .

Data Tables

| Study | Model | Outcome | Mechanism |

|---|---|---|---|

| Study A | Inflammatory Pain (LPS) | Reduced allodynia | Enhanced 2-AG signaling |

| Study B | Neurodegeneration | Decreased cell death | CB1 receptor activation |

| Study C | Inflammation | Lowered cytokine levels | MAGL inhibition |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Magl-IN-6’s purity and structural integrity?

- Methodological Answer : To ensure structural accuracy and purity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with X-ray crystallography if crystalline forms are available. For reproducibility, document solvent systems, column specifications, and calibration standards in the experimental section .

Q. How should researchers design initial in vitro assays to assess this compound’s bioactivity?

- Methodological Answer : Prioritize dose-response experiments with appropriate controls (e.g., vehicle and positive/negative controls). Use cell lines expressing the target enzyme (e.g., monoacylglycerol lipase) and measure activity via fluorometric or colorimetric substrates. Include IC₅₀ calculations using nonlinear regression models. Validate assay conditions by replicating key steps across independent experiments to minimize batch effects .

Q. What protocols ensure reproducibility in synthesizing this compound?

- Methodological Answer : Follow strict stoichiometric ratios and reaction conditions (temperature, solvent, catalyst) as documented in peer-reviewed syntheses. Publish detailed step-by-step procedures, including purification methods (e.g., column chromatography gradients) and characterization data. Share raw spectral data in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

- Methodological Answer : Investigate pharmacokinetic factors such as bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration. Use isotopic labeling or mass spectrometry to track metabolite formation. Compare tissue-specific enzyme inhibition profiles and employ knockout models to isolate target effects .

Q. What statistical approaches are optimal for analyzing dose-response heterogeneity in this compound studies?

- Methodological Answer : Apply mixed-effects models to account for variability across biological replicates. Use Bayesian hierarchical models for small sample sizes or non-linear dose-response curves. Report confidence intervals and effect sizes instead of relying solely on p-values. Validate assumptions with residual plots and goodness-of-fit tests .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer : Systematically modify functional groups (e.g., carboxylate replacements, halogen substitutions) and correlate changes with enzymatic inhibition data. Use molecular docking simulations to predict binding affinities and validate with mutagenesis studies. Employ multivariate regression to identify critical physicochemical properties (e.g., logP, polar surface area) .

Q. What strategies mitigate bias in preclinical toxicity assessments of this compound?

- Methodological Answer : Implement blinded scoring for histopathological analyses and use third-party laboratories for independent validation. Include both acute (single-dose) and subchronic (28-day) toxicity studies in multiple species. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles to ensure transparency .

Q. Data Management and Reporting

Q. How should contradictory data from independent this compound studies be reconciled?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to evaluate methodological differences (e.g., assay conditions, animal models). Perform sensitivity analyses to identify outliers and quantify heterogeneity (I² statistic). Publish raw datasets in repositories like Zenodo to enable reanalysis .

Q. What ethical guidelines govern data sharing for this compound research collaborations?

- Methodological Answer : Establish data ownership agreements upfront, specifying access rights and attribution. Use controlled-access repositories for sensitive data. Adhere to CARE principles for Indigenous data sovereignty if applicable. Disclose conflicts of interest in all publications .

Q. Tables for Key Methodological Considerations

Properties

Molecular Formula |

C24H19F3N4O |

|---|---|

Molecular Weight |

436.4 g/mol |

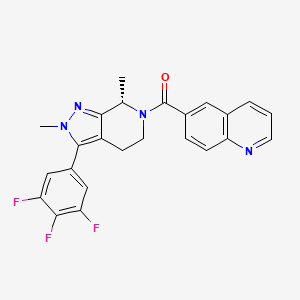

IUPAC Name |

[(7S)-2,7-dimethyl-3-(3,4,5-trifluorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-c]pyridin-6-yl]-quinolin-6-ylmethanone |

InChI |

InChI=1S/C24H19F3N4O/c1-13-22-17(23(30(2)29-22)16-11-18(25)21(27)19(26)12-16)7-9-31(13)24(32)15-5-6-20-14(10-15)4-3-8-28-20/h3-6,8,10-13H,7,9H2,1-2H3/t13-/m0/s1 |

InChI Key |

PCEFOSSMUXUVLH-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@H]1C2=NN(C(=C2CCN1C(=O)C3=CC4=C(C=C3)N=CC=C4)C5=CC(=C(C(=C5)F)F)F)C |

Canonical SMILES |

CC1C2=NN(C(=C2CCN1C(=O)C3=CC4=C(C=C3)N=CC=C4)C5=CC(=C(C(=C5)F)F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.